1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine is an organic compound with the molecular formula C11H14ClNO It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a butenyl amine side chain
Preparation Methods
The synthesis of 1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane using a reducing agent such as lithium aluminum hydride.
Nitration and Reduction: Introduction of a nitro group followed by its reduction to an amine group.
Substitution: Introduction of the butenyl side chain through a substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. The butenyl amine side chain can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)but-3-EN-1-amine can be compared with similar compounds such as:
1-(3-Chloro-4-methoxyphenyl)ethanone: Differing by the presence of an ethanone group instead of a butenyl amine.
1-(3-Chloro-4-methoxyphenyl)propane: Differing by the presence of a propane chain instead of a butenyl amine.
1-(3-Chloro-4-methoxyphenyl)butane: Differing by the presence of a butane chain instead of a butenyl amine.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14ClNO/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h3,5-7,10H,1,4,13H2,2H3 |
InChI Key |
BHGFNCCIHSKQKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC=C)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.